molecular formula C20H19NO4 B11389920 N-(2-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389920
M. Wt: 337.4 g/mol
InChI Key: DPOSGDGPXFPJNR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, such as the chromene core and the ethoxyphenyl substituent. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO4/c1-4-24-17-8-6-5-7-15(17)21-20(23)18-11-16(22)14-10-12(2)9-13(3)19(14)25-18/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

DPOSGDGPXFPJNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

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